1-(4-Chloro-2-methylphenyl)-1-methylhydrazine
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Overview
Description
1-(4-Chloro-2-methylphenyl)-1-methylhydrazine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of hydrazine, characterized by the presence of a chloro and methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine typically involves the reaction of 4-chloro-2-methylphenylhydrazine with methylating agents. One common method is the reaction of 4-chloro-2-methylphenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the compound into hydrazones or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted phenylhydrazines.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or interference with signal transduction processes.
Comparison with Similar Compounds
4-Chloro-2-methylphenylhydrazine: A precursor in the synthesis of 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine.
1-(4-Chloro-2-methylphenyl)-2-methylhydrazine: A structural isomer with different chemical properties.
4-Chloro-2-methylphenylhydrazone:
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1225541-57-0 |
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Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-1-methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6-5-7(9)3-4-8(6)11(2)10/h3-5H,10H2,1-2H3 |
InChI Key |
JZPAJSHQMNAJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(C)N |
Origin of Product |
United States |
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